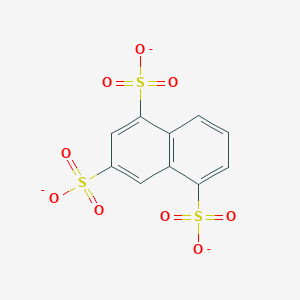![molecular formula C15H21N5O2S B221281 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone in lab experiments is its potential for use in the development of new cancer and inflammation treatments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone. Some potential areas of research include further studies on its mechanism of action, optimization of its use in lab experiments, and the development of new treatments for cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone involves a series of chemical reactions. The first step involves the synthesis of 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is then reacted with 2-bromoethanethiol to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone has been used extensively in scientific research for its potential applications in various fields. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C15H21N5O2S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-2-[1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |
InChI |
InChI=1S/C15H21N5O2S/c21-8-7-20-14-12(9-18-20)15(17-11-16-14)23-10-13(22)19-5-3-1-2-4-6-19/h9,11,21H,1-8,10H2 |
InChI-Schlüssel |
IGJAWRCEGSTBFB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3CCO |
Kanonische SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)






![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

